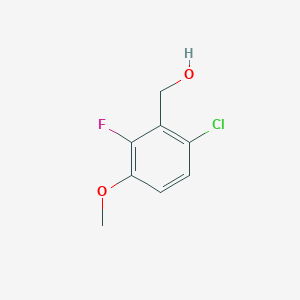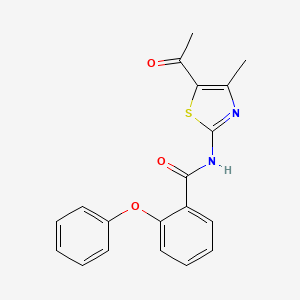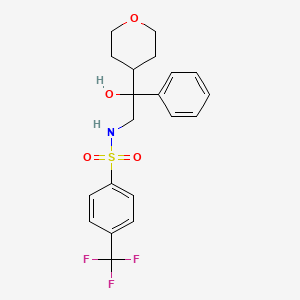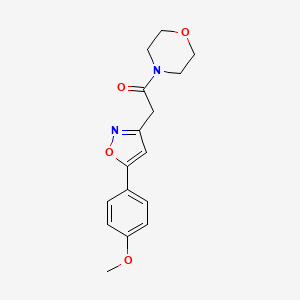
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety . The isoxazole ring is substituted with a 4-methoxyphenyl group and a morpholinoethanone group .
Synthesis Analysis
The synthesis of isoxazole derivatives involves several steps, including condensation, cycloaddition, and amidation reactions. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of compounds closely related to “this compound” has been elucidated using techniques such as NMR and X-ray crystallography. The empirical formula of a related compound is C11H12N2O2 .Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives involves interactions with various reagents to form new compounds. Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .Physical And Chemical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystalline structure, provide insight into their behavior under different conditions. The chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for understanding the potential applications of "this compound".Wissenschaftliche Forschungsanwendungen
Imaging Agents in Parkinson's Disease Research
The compound 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone and related derivatives have been studied for their potential applications in medical imaging, particularly in the context of Parkinson's disease. A study by Wang et al. (2017) focused on the synthesis of [11C]HG-10-102-01, a derivative intended for use as a positron emission tomography (PET) imaging agent targeting the LRRK2 enzyme, which is associated with Parkinson's disease. This research demonstrates the compound's applicability in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Antiproliferative and Antimicrobial Properties
Another area of research involves exploring the antiproliferative and antimicrobial properties of isoxazol-3-yl-morpholinoethanone derivatives. For instance, Prasad et al. (2018) synthesized a novel bioactive heterocycle related to this compound, demonstrating antiproliferative activity. The study included structural characterization and highlighted the compound's stability and potential biological applications (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Synthesis and Evaluation as Anticancer Agents
Furthermore, Liu et al. (2018) conducted research on the design, synthesis, and evaluation of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones as anticancer agents. This study highlighted the compound's synthesis process and its cytotoxic effects on various human cancer cell lines, emphasizing its potential in cancer therapy (Liu, Zhang, Zhang, & Yan, 2018).
Novel Antimicrobial Agents
Research by Sahin et al. (2012) on the development of new 1,2,4-triazole derivatives containing the morpholine moiety, including those related to the compound of interest, demonstrates the pursuit of novel antimicrobial agents. The study elaborated on the synthesis process and the evaluation of these compounds' antimicrobial activities, showcasing the utility of morpholinoethanone derivatives in combating microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-4-2-12(3-5-14)15-10-13(17-22-15)11-16(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWKLHSHJGAVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

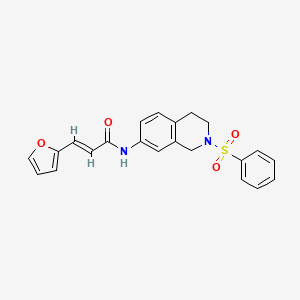
![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)

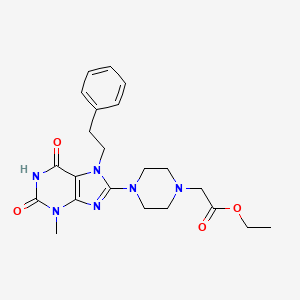
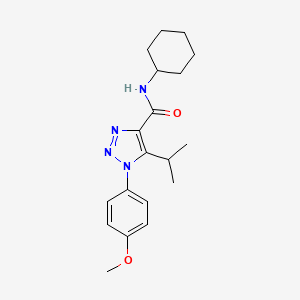

![N-(3,5-dimethylphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739368.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)
![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)

![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)
